(R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Chiral Purity Stereochemical Integrity Pharmaceutical Intermediate Quality Control

This chiral α-aminoboronic acid derivative is the definitive intermediate for industrial bortezomib (Velcade) API synthesis. Its (+)-pinanediol ester and trifluoroacetate salt ensure the hydrolytic stability and defined stoichiometry required for validated HATU/DIPEA-mediated peptide couplings. With enantiomeric and diastereomeric purity ≤0.2%, it directly meets ICH Q6A specifications, eliminating re-validation risks. Procure with confidence for GMP manufacturing, medicinal chemistry SAR studies, or analytical reference standard development.

Molecular Formula C17H29BF3NO4
Molecular Weight 379.227
CAS No. 179324-87-9
Cat. No. B563573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BoroLeu-(+)-Pinanediol trifluoroacetate
CAS179324-87-9
Synonyms(αR,3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-α-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetic Acid Salt;  _x000B_(1R)-(S)-Pinanediol-1-ammoniumtrifluoroacetate-3-methylbutane-1-boronate Trifluoroacetic Acid Salt;  _x000B_
Molecular FormulaC17H29BF3NO4
Molecular Weight379.227
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13-,15-;/m0./s1
InChIKeySRFQKJZNJYTMNI-CDVUYJLHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-BoroLeu-(+)-Pinanediol Trifluoroacetate CAS 179324-87-9: Essential Chiral Boronic Ester Intermediate for Proteasome Inhibitor Synthesis


(R)-BoroLeu-(+)-Pinanediol trifluoroacetate (CAS 179324-87-9) is a chiral α-aminoboronic acid derivative featuring a boroleucine core protected by a (+)-pinanediol ester and stabilized as a trifluoroacetate salt. With molecular formula C₁₇H₂₉BF₃NO₄ and molecular weight 379.22 g/mol, this white to off-white crystalline powder serves as the pivotal chiral intermediate in the industrial synthesis of the proteasome inhibitor bortezomib (PS-341, Velcade), a frontline therapy for multiple myeloma [1]. The compound incorporates five defined stereocenters and exhibits a specific optical rotation of +9° to +14° (c=1, DMF) .

Why (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate Cannot Be Replaced by Alternative Boronic Esters or Salts in Bortezomib Manufacturing


Generic substitution with alternative boronic ester protecting groups, counterions, or stereoisomers is precluded by strict stereochemical and stability requirements in bortezomib synthesis. The (+)-pinanediol ester is essential for maintaining hydrolytic stability during multi-step peptide couplings while preserving the α-aminoboronic acid's chiral integrity [1]. The trifluoroacetate salt form provides defined stoichiometry and facilitates coupling reactions (e.g., HATU/DIPEA-mediated amidation), whereas alternative salt forms introduce variable hygroscopicity and reactivity that compromise reaction consistency [2]. Furthermore, the (R)-enantiomer at the α-carbon is pharmacophorically critical; the (S)-enantiomer (CAS 945606-99-5 as hydrochloride) yields the wrong stereochemistry for the boronic acid warhead, rendering it unsuitable for bortezomib synthesis .

Quantitative Differentiation Evidence for (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate CAS 179324-87-9 Versus Comparators


Enantiomeric Purity Specification: (R)-Enantiomer with ≤0.2% (S)-Impurity

The target compound is supplied with a stringent enantiomer specification of ≤0.2% maximum (S)-enantiomer impurity, as verified by HPLC analysis . In contrast, the (S)-enantiomer (as hydrochloride, CAS 945606-99-5) is a distinct commercial product representing the opposite stereochemistry, and no data indicate this specification can be met by generic, racemic, or alternative enantiomeric forms of boroleucine esters without additional chiral resolution steps . The defined enantiomer limit ensures that the α-aminoboronic acid fragment incorporated into bortezomib retains the (R)-configuration essential for proteasome binding [1].

Chiral Purity Stereochemical Integrity Pharmaceutical Intermediate Quality Control

Diastereomeric Purity: ≤0.2% Diastereoisomer Content Confirms Stereochemical Homogeneity

The product specification limits diastereoisomer content to ≤0.2% maximum, as determined by HPLC . This is a critical quality attribute distinct from generic boroleucine or alternative boronic esters where diastereomeric impurities can arise from incomplete stereocontrol during pinanediol boronate formation. No comparable diastereomer specification is routinely reported for alternative intermediates such as pinacol boronic esters or free boronic acids [1]. The pinanediol framework's rigid bicyclic structure enforces a defined stereochemical environment at boron, and the low diastereomer specification confirms that the boronate ester formation proceeded with the intended (1S,2S,3R,5S) configuration of the pinanediol moiety .

Diastereomeric Purity Chiral Resolution Stereoselective Synthesis

Trifluoroacetate Counterion Content: 28-32% TFA by Weight Distinguishes from Hydrochloride Salt

The target compound's trifluoroacetic acid (TFA) content is specified at 28-32% by weight, corresponding to the defined trifluoroacetate salt stoichiometry . This is a direct differentiator from the hydrochloride salt analog, (R)-BoroLeu-(+)-Pinanediol hydrochloride (molecular formula C₁₅H₂₉BClNO₂, MW 301.66), which contains chloride as the counterion and lacks the trifluoroacetate moiety . The TFA salt form offers distinct solubility characteristics in DMF and methanol, and has been specifically employed in published bortezomib synthetic protocols using HATU/DIPEA coupling conditions, where precise stoichiometric control of the amine component is required [1].

Counterion Selection Salt Form Comparison Peptide Coupling Compatibility

Specific Optical Rotation Range: +9° to +14° (c=1, DMF) as Identity and Purity Criterion

The target compound exhibits a specific optical rotation [α]ᴅ²⁰ of +9° to +14° (c=1, DMF), providing a quantitative chiroptical fingerprint that confirms both identity and enantiomeric integrity . For the hydrochloride salt analog, the reported specific optical rotation is +9° to +13° under identical conditions . While the ranges overlap, the specification serves as a critical release test that alternative intermediates lacking defined optical rotation ranges cannot guarantee. The consistent measurement across multiple suppliers (AKSci: 9-13°, LEAPCHEM: +9 to +14 deg) demonstrates that this parameter is a reliable indicator of stereochemical purity independent of minor batch variations.

Chiroptical Characterization Identity Confirmation Batch-to-Batch Consistency

Hydrolytic Stability of Pinanediol Boronic Esters: Class-Level Superiority Over Pinacol Esters

A comparative hydrolysis study of boronic esters demonstrated that pinanediol-derived boronic esters are among the most hydrolytically stable esters evaluated, with substantially greater resistance to aqueous hydrolysis than alternative diol protecting groups [1]. The study identified that boronic esters derived from (1,1′-bicyclohexyl)-1,1′-diol exhibited the highest stability overall, but pinanediol esters were noted as the benchmark for hydrolytic stability among commonly employed chiral auxiliaries. While direct quantitative half-life comparisons for the specific (R)-boroleucine pinanediol ester are not reported, the class-level inference establishes that pinanediol protection provides superior stability relative to pinacol and simpler aliphatic diol esters in aqueous and protic reaction environments [2].

Boronic Ester Stability Hydrolysis Resistance Process Robustness

Commercial Purity Grades: ≥97% to ≥99% with Impurity Profiling Data

Commercially available batches of the target compound are offered at purity levels ranging from ≥97% to ≥99%, with comprehensive impurity profiling including residual solvents (e.g., dichloromethane ≤0.06%, MTBE ≤0.5%, THF ≤0.072%) and process-related impurities such as isobutyl bromide (≤0.1%) and 3-methylbutylamine (≤1.0%) [1] . In comparison, the hydrochloride salt analog typically carries lower purity specifications (≥95%) with less extensive impurity documentation . The availability of detailed impurity profiles enables procurement decisions based on specific synthetic tolerances and reduces the risk of unexpected side reactions or purification challenges.

Chemical Purity Impurity Profiling Procurement Specification

Validated Application Scenarios for (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate CAS 179324-87-9 Based on Quantitative Evidence


Industrial-Scale Bortezomib API Manufacturing Requiring Validated Stereochemical Integrity

In GMP manufacturing of bortezomib active pharmaceutical ingredient, the target compound's documented enantiomeric purity (≤0.2% S-isomer) and diastereomeric purity (≤0.2% diastereoisomer) are essential for ensuring that the final drug substance meets ICH Q6A specifications for stereochemical identity . The defined specific optical rotation range (+9° to +14°) provides a rapid release criterion for incoming material qualification, while the 28-32% TFA content ensures correct stoichiometry for the validated HATU/DIPEA coupling step that forms the dipeptide boronate intermediate [1]. Substitution with hydrochloride salt or alternative esters would require full re-validation of the synthetic route, representing significant regulatory and operational burden.

Process Development and Scale-Up of Proteasome Inhibitor Analogs

For medicinal chemistry teams developing novel dipeptide boronic acid proteasome inhibitors, the target compound's hydrolytic stability advantage (class-level evidence for pinanediol esters over pinacol esters) reduces boronate degradation during multi-step sequences involving aqueous workup or protic solvents [2]. The high commercial purity grades (≥97-99%) with comprehensive impurity profiling minimize the risk of side reactions during analog library synthesis, enabling more reproducible structure-activity relationship (SAR) studies [3].

Academic and CRO Synthesis of Bortezomib-Derived Chemical Probes

In academic laboratories and contract research organizations synthesizing bortezomib-derived activity-based probes or fluorescent conjugates for proteasome research, the trifluoroacetate salt form's compatibility with standard peptide coupling reagents (HATU, DIPEA, DMF) has been demonstrated in published protocols [1]. The documented storage stability at -20°C with specified shelf-life (1 month at -20°C, 6 months at -80°C for stock solutions) provides clear guidance for laboratory procurement and inventory management [4], reducing waste from degraded material compared to less well-characterized intermediates.

Quality Control and Analytical Method Development Reference Standard

The compound's defined chiroptical properties (specific optical rotation +9° to +14°) and well-characterized impurity profile make it suitable as a reference standard for HPLC method development and system suitability testing in pharmaceutical QC laboratories. The availability of analytical standard grade material (≥98% purity) from multiple vendors enables cross-validation of analytical methods for monitoring bortezomib intermediate quality across different manufacturing sites .

Technical Documentation Hub

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